molecular formula C11H12I3N3O2 B14517469 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide CAS No. 62701-22-8

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide

Cat. No.: B14517469
CAS No.: 62701-22-8
M. Wt: 598.95 g/mol
InChI Key: ZZOQVMZYIVXRFU-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is a complex organic compound with significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by the presence of three iodine atoms, an amino group, and a benzamide structure, making it a valuable molecule for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms enhance its ability to absorb X-rays, making it useful in imaging applications. The compound’s structure allows it to bind to certain proteins or nucleic acids, influencing their function and providing insights into biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both amino and benzamide groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62701-22-8

Molecular Formula

C11H12I3N3O2

Molecular Weight

598.95 g/mol

IUPAC Name

3-amino-2,4,6-triiodo-N-methyl-5-(2-oxopropylamino)benzamide

InChI

InChI=1S/C11H12I3N3O2/c1-4(18)3-17-10-7(13)5(11(19)16-2)6(12)9(15)8(10)14/h17H,3,15H2,1-2H3,(H,16,19)

InChI Key

ZZOQVMZYIVXRFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I

Origin of Product

United States

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